Ibrolipim
Übersicht
Beschreibung
Ibrolipim, auch bekannt als NO-1886, ist ein cholesterinsenkendes Medikament aus der Statin-Familie. Es wirkt als Lipoproteinlipase-Aktivator, der die Oxidation von Fettsäuren beschleunigt. Diese Verbindung hat aufgrund ihres Potenzials zur Kontrolle des Blutfettstoffwechsels und zur Reduzierung des Risikos für Herzkrankheiten Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert. Der bevorzugte IUPAC-Name für this compound ist Diethyl (4-[(4-brom-2-cyanophenyl)carbamoyl]phenyl)methylphosphonat. Die Synthese umfasst die Reaktion von 4-Brom-2-cyanophenylisocyanat mit 4-(Diethoxyphosphorylmethyl)anilin unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst typischerweise Schritte wie Reinigung und Kristallisation, um das Endprodukt in der gewünschten Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der spezifischen Reaktion, die durchgeführt wird .
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate. Diese Produkte werden häufig in der weiteren Forschung und Entwicklung eingesetzt, um neue Anwendungen und potenzielle therapeutische Anwendungen zu erforschen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Lipoproteinlipase-Aktivierung und ihrer Auswirkungen auf den Fettstoffwechsel verwendet.
Biologie: Untersucht für seine Rolle bei der Regulierung des Lipidspiegels in biologischen Systemen und seine potenziellen therapeutischen Wirkungen auf Stoffwechselstörungen.
Medizin: Erforscht für sein Potenzial zur Behandlung von Hyperlipidämie, Arteriosklerose und anderen Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer lipidsenkender Medikamente und Formulierungen verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Lipoproteinlipase aktiviert, ein Enzym, das eine entscheidende Rolle im Fettstoffwechsel spielt. Diese Aktivierung führt zu einem verstärkten Abbau von Triglyceriden in freie Fettsäuren und Glycerin, die dann vom Körper zur Energiegewinnung genutzt werden. Zu den molekularen Zielstrukturen von this compound gehören die ATP-bindenden Membrankassettentransporter A-1 (ABCA1) und G-1 (ABCG1), die am Cholesterin-Efflux und der Lipidhomöostase beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Ibrolipim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoprotein lipase activation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid levels in biological systems and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential in treating hyperlipidemia, atherosclerosis, and other cardiovascular diseases.
Industry: Used in the development of new lipid-lowering drugs and formulations.
Wirkmechanismus
Target of Action
Ibrolipim, also known as NO-1886, is a cholesterol-lowering drug that primarily targets Lipoprotein Lipase (LPL) . LPL is a rate-limiting enzyme that hydrolyzes circulating triglyceride-rich lipoproteins such as very low-density lipoproteins and chylomicrons .
Mode of Action
This compound acts as an activator of LPL . By stimulating LPL, it enhances the hydrolysis of triglycerides, leading to a decrease in circulating lipid levels . Additionally, it has been found to upregulate the expression of ATP-binding membrane cassette transporters A-1 (ABCA1) and G-1 (ABCG1), which are involved in cholesterol transport .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway . By activating LPL, this compound accelerates the breakdown of triglycerides into free fatty acids and glycerol . Furthermore, it influences the Liver X Receptor alpha (LXRα) signaling pathway , leading to increased expression of ABCA1 and ABCG1, which promote cholesterol efflux .
Result of Action
The activation of LPL and the subsequent acceleration of triglyceride breakdown result in a lowering of blood lipid levels . This can help stave off heart disease . Additionally, the upregulation of ABCA1 and ABCG1 leads to increased cholesterol efflux, further contributing to the cholesterol-lowering effect of this compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as diet. For instance, in a study conducted on minipigs fed a high-sucrose and high-fat diet, this compound was found to suppress lipid accumulation and increase LPL expression in the kidneys . This suggests that this compound’s action can be modulated by dietary factors and potentially other environmental conditions.
Biochemische Analyse
Biochemical Properties
Ibrolipim plays a significant role in biochemical reactions, particularly those involving lipoprotein lipase (LPL). It interacts with LPL, an enzyme crucial for the metabolism of lipoproteins . The nature of these interactions involves the activation of LPL, which in turn influences lipid accumulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid accumulation and increasing LPL in the kidneys . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically LPL. It activates LPL, leading to changes in gene expression and a decrease in lipid accumulation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings. It continues to suppress lipid accumulation and increase LPL expression in long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, minipigs fed a high-sucrose and high-fat diet (HSFD) with 0.1 g/kg/day this compound showed a decrease in weight gain, plasma glucose, insulin, triglyceride, and urinary albumin concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as LPL and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid accumulation suggest it may interact with lipid transporters or binding proteins .
Subcellular Localization
Given its role in lipid metabolism, it may be localized to compartments or organelles involved in these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ibrolipim is synthesized through a multi-step process. The preferred IUPAC name for this compound is Diethyl (4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl)methylphosphonate. The synthesis involves the reaction of 4-bromo-2-cyanophenyl isocyanate with 4-(diethoxyphosphorylmethyl)aniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Ibrolipim undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used in further research and development to explore new applications and potential therapeutic uses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atorvastatin: Ein weiteres Statin, das den Cholesterinspiegel senkt, indem es das Enzym HMG-CoA-Reduktase hemmt.
Simvastatin: Ähnlich wie Atorvastatin hemmt es ebenfalls die HMG-CoA-Reduktase und wird zur Behandlung von Hyperlipidämie eingesetzt.
Rosuvastatin: Ein starkes Statin, das den Cholesterinspiegel senkt, indem es die HMG-CoA-Reduktase hemmt.
Einzigartigkeit von Ibrolipim
This compound ist in seinem Wirkmechanismus einzigartig, da es die Lipoproteinlipase aktiviert, anstatt die HMG-CoA-Reduktase wie andere Statine zu hemmen. Dieser unterschiedliche Mechanismus ermöglicht einen anderen Ansatz zur Steuerung des Lipidspiegels und bietet potenzielle Vorteile bei der Behandlung von Erkrankungen im Zusammenhang mit dem Fettstoffwechsel .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133208-93-2 | |
Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibrolipim [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibrolipim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBROLIPIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.